8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene
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Overview
Description
4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole is a heterocyclic compound that features a fused indole and pyrrole ring system with a benzenesulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The indole ring system can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole
- 2,7-Dimethyl-3,4-dihydro-1H-pyrrolo[3,4-b]indole
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Comparison: 4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and solubility, making it a valuable scaffold for drug development and material science applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,12-6-2-1-3-7-12)18-15-9-5-4-8-13(15)14-10-17-11-16(14)18/h1-9,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUQBNMKMWPPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N(C3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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